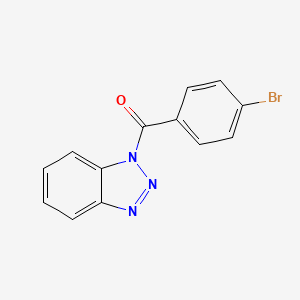

1-(4-bromobenzoyl)-1H-1,2,3-benzotriazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzotriazole derivatives often involves nucleophilic substitution reactions, where a bromo substituent can be introduced into the benzene ring to enhance reactivity or to serve as a functional handle for further chemical transformations. For instance, benzotriazole-assisted aromatic ring annulation has been utilized for the efficient synthesis of polysubstituted naphthalenes and phenanthrenes, indicating the versatility of benzotriazole derivatives in synthetic organic chemistry (Katritzky et al., 1997).

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives, including those with bromo substituents, often features significant π-conjugation and potential for diverse intermolecular interactions. These structural characteristics are pivotal for their physical properties and reactivity. X-ray crystallography and computational methods are commonly employed to elucidate their molecular structures and to understand the electronic properties that underpin their reactivity and interactions (Arunagiri et al., 2018).

Chemical Reactions and Properties

Benzotriazole derivatives participate in various chemical reactions, including nucleophilic substitution, annulation, and coupling reactions, owing to their rich electronic properties and the presence of reactive functional groups. The bromo substituent in 1-(4-bromobenzoyl)-1H-1,2,3-benzotriazole can undergo further functionalization through cross-coupling reactions, offering pathways to a wide range of complex molecules (Katritzky et al., 2007).

Physical Properties Analysis

The physical properties of benzotriazole derivatives, such as solubility, melting points, and optical properties, are influenced by their molecular structure and the nature of substituents. For example, the introduction of bromo groups can affect the compound's solubility in organic solvents and water, which is crucial for its application in various chemical processes (Wąsik et al., 2012).

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, reactivity towards nucleophiles, and electrophiles, are key to its utility in synthetic chemistry. The bromo group can enhance the electrophilic character of the benzoyl moiety, making it more reactive towards nucleophilic aromatic substitution. Additionally, the benzotriazole moiety can engage in hydrogen bonding and π-stacking interactions, which can be exploited in the design of supramolecular assemblies and materials (Varughese et al., 2006).

作用机制

Target of Action

A structurally similar compound, bromfenac, targetsProstaglandin G/H synthase 2 . This enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.

Mode of Action

Bromfenac, a related compound, works byinhibiting cyclooxygenase 1 and 2 . This inhibition blocks prostaglandin synthesis, which mediates certain types of intraocular inflammation .

Biochemical Pathways

The inhibition of cyclooxygenase by bromfenac affects theprostaglandin synthesis pathway . This can lead to disruption of the blood-aqueous humor barrier, vasodilation, increased vascular permeability, leukocytosis, and increased intraocular pressure .

Pharmacokinetics

Bromfenac, a related compound, has been studied in healthy subjects after single oral doses . The plasma concentrations were determined by a sensitive HPLC method with spectrophotometric detection .

Result of Action

The related compound bromfenac, by inhibiting prostaglandin synthesis, can reduce inflammation and pain, particularly in the context of ocular conditions .

未来方向

The study of benzotriazole and its derivatives is a vibrant field of research, with potential applications in areas such as medicinal chemistry, agriculture, and materials science. Future research could involve the synthesis and characterization of new benzotriazole derivatives, or the exploration of their uses in new contexts .

属性

IUPAC Name |

benzotriazol-1-yl-(4-bromophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN3O/c14-10-7-5-9(6-8-10)13(18)17-12-4-2-1-3-11(12)15-16-17/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPNHGVNYCBIIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclopropyl-4-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrrolidinone](/img/structure/B5611457.png)

![4-{4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5611462.png)

![3-methoxy-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5611465.png)

![4-[(1-ethyl-1H-indol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5611479.png)

![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5611500.png)

![N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5611503.png)

![(1S*,5R*)-6-benzyl-3-[(5-methyl-2-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5611509.png)

![5-isopropyl-7-[4-(2-methoxyphenoxy)piperidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5611517.png)

![2-[(4-fluorophenyl)amino]-N-(4-methoxyphenyl)nicotinamide](/img/structure/B5611530.png)

![3-(4-chlorophenyl)-8-(2-furyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5611537.png)

![8-[3-amino-3-(3,4-dimethoxyphenyl)propanoyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5611541.png)